molecular formula C9H19NO B14222621 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol CAS No. 547739-87-7

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol

Katalognummer: B14222621
CAS-Nummer: 547739-87-7
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: SOKHQOKYYFUDAW-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol is an organic compound with the molecular formula C9H19NO It is a cyclopentanol derivative with an amino group and a methyl group attached to the cyclopentane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an appropriate amine and a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce various amine compounds.

Wissenschaftliche Forschungsanwendungen

1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the cyclopentanol moiety can influence the compound’s overall conformation and binding affinity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-[(methylamino)methyl]cyclopentan-1-ol: This compound has a similar structure but with a methylamino group instead of an amino group.

    Cyclopentanol derivatives: Other derivatives of cyclopentanol with different substituents can exhibit similar chemical properties.

Uniqueness: 1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

CAS-Nummer

547739-87-7

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

1-[(1S)-1-amino-2-methylpropyl]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO/c1-7(2)8(10)9(11)5-3-4-6-9/h7-8,11H,3-6,10H2,1-2H3/t8-/m0/s1

InChI-Schlüssel

SOKHQOKYYFUDAW-QMMMGPOBSA-N

Isomerische SMILES

CC(C)[C@@H](C1(CCCC1)O)N

Kanonische SMILES

CC(C)C(C1(CCCC1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.